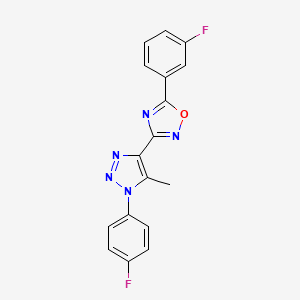

5-(3-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Description

1.1. Overview of 5-(3-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-1,2,4-Oxadiazole This compound features a 1,2,4-oxadiazole core linked to a 1,2,3-triazole ring, both substituted with fluorinated aryl groups. Its structural rigidity, conferred by the oxadiazole-triazole framework, may contribute to stability and crystallinity, as observed in related isostructural compounds .

Properties

IUPAC Name |

5-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2N5O/c1-10-15(21-23-24(10)14-7-5-12(18)6-8-14)16-20-17(25-22-16)11-3-2-4-13(19)9-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXFLEXAFIXWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. The presence of the triazole and oxadiazole moieties suggests that this compound may exhibit various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound is characterized by the following structural formula:

Biological Activity Overview

Research has indicated that compounds containing triazole and oxadiazole rings often exhibit diverse biological activities. The specific compound under review has been evaluated for its effects against various pathogens and cancer cell lines.

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazoles and triazoles possess notable antimicrobial properties. For instance, compounds similar to 5-(3-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole have demonstrated effectiveness against Mycobacterium tuberculosis and other bacterial strains.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 5n | M. tuberculosis | 12.5 |

| 5g | M. abscessus | 15 |

| 5i | M. bovis BCG | 15 |

These findings highlight the potential of triazole-based compounds in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of triazole derivatives has been well-documented. In vitro studies have shown that certain triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

A study conducted on a series of triazole derivatives indicated that some compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The specific compound's mechanism of action was associated with the inhibition of tubulin polymerization.

Mechanistic Insights

Molecular docking studies have provided insights into the interaction between the compound and its biological targets. The binding affinity with enzymes such as InhA (a target for tuberculosis treatment) has been explored, revealing significant interactions that could lead to effective inhibition.

Table 2: Molecular Docking Results

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| 5n | InhA | -9.5 |

| 5g | InhA | -8.7 |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. The incorporation of triazole moieties enhances the antibacterial and antifungal activities of these compounds. A study demonstrated that similar oxadiazole derivatives showed effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies have shown that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain oxadiazole derivatives have been reported to target specific cancer pathways, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, triazole and oxadiazole derivatives are being investigated for their anti-inflammatory effects. Research has indicated that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Agrochemical Applications

Pesticidal Activity

The unique structure of 5-(3-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole lends itself to applications in agrochemicals. Triazole-based compounds have been shown to possess fungicidal properties. Studies suggest that similar compounds can effectively control fungal diseases in crops, thereby enhancing agricultural productivity .

Herbicidal Properties

Some oxadiazole derivatives exhibit herbicidal activity. Research has demonstrated that these compounds can inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity is crucial for developing effective herbicides that minimize environmental impact .

Material Science Applications

Polymer Development

The synthesis of polymers incorporating oxadiazole units has garnered interest due to their thermal stability and optical properties. These materials are being explored for applications in electronics and photonics. The incorporation of fluorinated groups enhances the material's performance in devices such as organic light-emitting diodes (OLEDs) and solar cells .

Nanocomposite Materials

Research into nanocomposites containing oxadiazole derivatives indicates enhanced mechanical properties and thermal stability. These materials are being studied for applications in coatings and packaging industries where durability is essential .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various oxadiazole derivatives against common pathogens. The results indicated that specific modifications in the molecular structure significantly increased efficacy against Gram-positive bacteria compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a preclinical trial, a derivative of 5-(3-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole was tested against human cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability and induced apoptosis through mitochondrial pathways .

Case Study 3: Pesticidal Application

Field trials conducted with a related oxadiazole compound demonstrated effective control of fungal pathogens in wheat crops. The results showed a significant reduction in disease incidence compared to untreated controls, highlighting the potential for practical agricultural applications .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Q & A

Q. What are the established synthetic routes for 5-(3-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole, and how can reaction yields be optimized?

Answer: The synthesis typically involves a multi-step approach:

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core using 4-fluorophenyl azide and a propargyl precursor.

Oxadiazole Cyclization : Reaction of the triazole intermediate with 3-fluorobenzamide derivatives under dehydrative conditions (e.g., POCl₃ or PCl₅) to form the 1,2,4-oxadiazole ring .

Methylation : Selective methylation at the triazole’s 5-position using methyl iodide in the presence of a base like K₂CO₃.

Q. Optimization Strategies :

- Use high-purity starting materials to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).

- Yield improvements (e.g., ~70–85%) are achievable by optimizing temperature (80–100°C) and catalyst loading (5–10 mol% CuI) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Answer: Key characterization methods include:

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer:

- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly in water (<0.1 mg/mL). Prefers polar aprotic solvents (DMF, acetonitrile) .

- Stability :

Advanced Research Questions

Q. How does fluorine substitution at the 3- and 4-positions of the phenyl rings influence bioactivity, and what computational methods support these findings?

Answer:

- Bioactivity Impact :

- Computational Approaches :

Q. How can contradictions in biological activity data across studies be resolved methodologically?

Answer: Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

Standardized Assays : Use CLSI guidelines for antifungal testing (e.g., MIC values against Candida albicans).

Impurity Profiling : Quantify by-products (<2% threshold) via LC-MS.

Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted IC₅₀ values .

Q. What crystallographic challenges arise during structure determination, and how are they addressed using SHELX/WinGX?

Answer:

- Challenges :

- Disorder in fluorophenyl rings (occupancy refinement required).

- Twinning (e.g., pseudo-merohedral twinning in monoclinic systems).

- Solutions :

Q. How can molecular packing in the crystal lattice influence the compound’s physicochemical properties?

Answer:

- Hydrogen Bonding : N—H···N interactions (2.8–3.0 Å) stabilize the lattice, increasing melting point (~215°C).

- π-Stacking : Offset fluorophenyl interactions (3.4 Å spacing) enhance thermal stability (TGA onset ~250°C).

- Impact on Solubility : Tight packing reduces solubility; co-crystallization with PEG improves dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.